DNP-PEG4-t-butyl ester
Overview
Description
DNP-PEG4-t-butyl ester: is a polyethylene glycol linker containing 2,4-dinitrophenyl and t-butyl ester moieties. The compound is known for its involvement in biological pathways and its participation in ion transport across membranes. The hydrophilic polyethylene glycol linker increases the water solubility of the compound in aqueous media .
Mechanism of Action
Target of Action
The primary target of DNP-PEG4-t-butyl ester is the ion transport across membranes . The compound contains DNP (dinitrophenol) and t-butyl ester moieties . DNP is involved in biological pathways and participates in ion transport across membranes .
Mode of Action
This compound interacts with its targets by participating in ion transport across membranes . The t-butyl ester can be deprotected under acidic conditions , which may lead to changes in the compound’s interaction with its targets.
Biochemical Pathways
This compound is involved in biological pathways related to ion transport
Pharmacokinetics
It is noted that the hydrophilic peg linker in the compound increases its water solubility in aqueous media , which could potentially impact its bioavailability.
Result of Action
Its involvement in ion transport across membranes suggests it may influence cellular ion balance .
Action Environment
The compound’s water solubility suggests it may be more effective in aqueous environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DNP-PEG4-t-butyl ester involves the conjugation of 2,4-dinitrophenyl with a polyethylene glycol chain terminated with a t-butyl ester group. The t-butyl ester can be deprotected under acidic conditions to yield the free acid form, which can be further conjugated with amine-bearing molecules .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-purity reagents and stringent reaction conditions to ensure the desired product’s purity and yield. The compound is usually stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The t-butyl ester group can be deprotected under acidic conditions to form the free acid.
Conjugation: The free acid form can be conjugated with amine-bearing molecules to form various derivatives.
Common Reagents and Conditions:
Acidic Conditions: Used for deprotection of the t-butyl ester group.
Amine-Bearing Molecules: Used for conjugation reactions.
Major Products Formed:
Free Acid: Formed after deprotection of the t-butyl ester group.
Conjugated Derivatives: Formed after conjugation with amine-bearing molecules.
Scientific Research Applications
Chemistry: DNP-PEG4-t-butyl ester is used as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups .
Biology: The compound is involved in biological pathways and participates in ion transport across membranes, making it useful in studying membrane transport processes .
Medicine: this compound is used in drug delivery systems due to its ability to increase the water solubility of hydrophobic drugs .
Industry: The compound is used in the production of various polyethylene glycol-based materials and products .
Comparison with Similar Compounds
DNP-PEG4-acid: Similar to DNP-PEG4-t-butyl ester but with a free acid group instead of a t-butyl ester.
DNP-PEG4-amine: Contains an amine group instead of a t-butyl ester
Uniqueness: this compound is unique due to its combination of 2,4-dinitrophenyl and t-butyl ester moieties, which provide specific functionalities for biological and chemical applications. The t-butyl ester group allows for controlled deprotection under acidic conditions, making it versatile for various conjugation reactions .
Biological Activity
DNP-PEG4-t-butyl ester is a compound that integrates the dinitrophenyl (DNP) group with a polyethylene glycol (PEG) linker and a t-butyl ester protecting group. This compound is significant in various biological applications, particularly in drug delivery systems, antibody recruitment, and PROTAC (Proteolysis Targeting Chimera) technology. The following sections explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- DNP Group : A well-known hapten that can elicit an immune response.
- PEG Linker : Provides solubility and biocompatibility, reducing renal clearance and prolonging circulation time.
- t-Butyl Ester : Protecting group that can be removed to activate the compound for further reactions.
Biological Activity
- Drug Delivery Systems :
-
Antibody Recruitment :
- The DNP moiety plays a crucial role in recruiting antibodies for targeted therapy. Studies have demonstrated that compounds like DNP1-DBCO1 can effectively bind to anti-DNP antibodies on cell surfaces, facilitating targeted delivery of therapeutics . This mechanism is particularly useful in cancer therapies where precise targeting of tumor cells is necessary.
-
PROTAC Technology :
- This compound serves as a linker in the synthesis of PROTACs, which are bifunctional molecules designed to target specific proteins for degradation via the ubiquitin-proteasome pathway. The incorporation of DNP enhances the binding affinity to target proteins, thereby improving the efficacy of PROTACs in degrading unwanted proteins within cells .
Table 1: Summary of Biological Activities
Case Study: Antibody Recruitment Efficacy
A study investigated the efficacy of DNP-modified compounds in recruiting antibodies to T cells. Flow cytometry analyses indicated that treatment with DNP1-DBCO1 resulted in stable binding of anti-DNP antibodies for at least three days post-treatment. This demonstrates the potential of this compound in enhancing immune responses against specific targets .
Case Study: PROTAC Development
In another study focusing on PROTACs, researchers synthesized a series of DNP-linked compounds to evaluate their ability to degrade target proteins. The results showed that the presence of the DNP moiety significantly improved the degradation rate of target proteins compared to controls without DNP modifications .
Properties
CAS No. |
1817735-31-1 |
---|---|
Molecular Formula |
C21H33N3O10 |
Molecular Weight |
487.51 |
IUPAC Name |
tert-butyl 1-((2,4-dinitrophenyl)amino)-3,6,9,12-tetraoxapentadecan-15-oate |
InChI |
InChI=1S/C21H33N3O10/c1-21(2,3)34-20(25)6-8-30-10-12-32-14-15-33-13-11-31-9-7-22-18-5-4-17(23(26)27)16-19(18)24(28)29/h4-5,16,22H,6-15H2,1-3H3 |
InChI Key |
RGSWKQPPFCMJEK-UHFFFAOYSA-N |
SMILES |
O=C(OC(C)(C)C)CCOCCOCCOCCOCCNC1=CC=C([N+]([O-])=O)C=C1[N+]([O-])=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DNP-PEG4-t-butyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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